molecular formula C7H12O4 B139178 Methyl 4-hydroxy-5-methyloxolane-2-carboxylate CAS No. 152204-27-8

Methyl 4-hydroxy-5-methyloxolane-2-carboxylate

Katalognummer B139178
CAS-Nummer: 152204-27-8
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: GWPLQMZVBCPJFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-hydroxy-5-methyloxolane-2-carboxylate is a chemical compound that belongs to the oxolane family. It is widely used in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of Methyl 4-hydroxy-5-methyloxolane-2-carboxylate is not well understood. However, it is believed that it may act as a nucleophile in certain reactions due to the presence of the hydroxyl and carboxylate groups.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and does not cause any significant adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Methyl 4-hydroxy-5-methyloxolane-2-carboxylate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water can be a disadvantage in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the use of Methyl 4-hydroxy-5-methyloxolane-2-carboxylate in scientific research. One area of interest is its potential use as a chiral building block for the synthesis of enantiopure compounds. Another area of interest is its potential as a solvent and reagent in green chemistry applications. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a valuable chemical compound in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications in various fields of research.

Synthesemethoden

The synthesis of Methyl 4-hydroxy-5-methyloxolane-2-carboxylate involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and sodium methoxide to yield this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-hydroxy-5-methyloxolane-2-carboxylate has various scientific research applications. It is commonly used as a building block for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and fragrances. It can also be used as a solvent and reagent in organic synthesis.

Eigenschaften

CAS-Nummer

152204-27-8

Molekularformel

C7H12O4

Molekulargewicht

160.17 g/mol

IUPAC-Name

methyl 4-hydroxy-5-methyloxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-4-5(8)3-6(11-4)7(9)10-2/h4-6,8H,3H2,1-2H3

InChI-Schlüssel

GWPLQMZVBCPJFA-UHFFFAOYSA-N

SMILES

CC1C(CC(O1)C(=O)OC)O

Kanonische SMILES

CC1C(CC(O1)C(=O)OC)O

Synonyme

Hexonic acid, 2,5-anhydro-3,6-dideoxy-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.